- Remote Control of Regio- and Diastereoselectivity in the Hydroformylation of Bishomoallylic Alcohols with Catalytic Amounts of a Reversibly Bound Directing Group, Angewandte Chemie, 2010, 49(5), 967-970
Cas no 89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal)
89922-82-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxy-1-propanal
Numero CAS:89922-82-7
MF:C9H20O2Si
MW:188.33940410614
MDL:MFCD04039464
CID:712481
PubChem ID:3662392
Update Time:2024-10-26
3-(tert-Butyldimethylsilyl)oxy-1-propanal Proprietà chimiche e fisiche
Nomi e identificatori
-
- Propanal,3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- 3-t-Butyldimethylsilanyloxy Propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]-1-propanal
- 3-[tert-butyl(dimethyl)silyl]oxypropanal
- 3-Tert-Butyldimethylsilanyloxy Propionaldehyde
- 3-(Dimethyl-t-butylsilyloxy)propionaldehyde
- 3-(OTBS)-propanal
- 3-(t-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propanal
- 3-(tert-butyldimethylsilyloxy)-propionaldehyde
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]-propanal
- 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal (ACI)
- 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
- 3-[[(1,1-Dimethylethyl)(dimethyl)silyl]oxy]propanal
- 3-[Dimethyl(1,1-dimethylethyl)siloxy]propanal
- 3-[tert-Butyldimethylsilyloxy]propionaldehyd
- 3-tert-Butyldimethylsilyloxypropanal
- 3-{[tert-butyl(dimethyl)silyl]oxy}propanal
- 3-(tert-butyldimethylsilanyloxy)propionaldehyde
- 3-{[(1,1-dimethylethyl)(dimethyl)silyl]oxy}propanal
- 89922-82-7
- 3-[(t-Butyldimethylsilyl)oxy]-propanal
- SCHEMBL573170
- CS-B1696
- 3-t-butyldimethylsilyloxy propanal
- WGWCJTNWUFFGFH-UHFFFAOYSA-N
- DB-078546
- 3-(tert-butyldimethylsilyloxy)propionaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
- 3-(tert-butyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-butyldimethylsilanyloxy)propan-1-one
- STL556876
- DTXSID40394793
- Propanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- MFCD04039464
- BBL103067
- 3-(tert-butyldimethylsilyloxy)propanal
- 3-(t-butyldimethylsilyloxy) propanal
- 3-(Tert-Butyldimethylsiloxy) Propanal
- 3-tert-butyldimethylsilyloxypropionaldehyde
- BCP32384
- 3-(t-Butyldimethylsilyloxy)propanal
- 3-t-butyldimethylsilyloxypropanal
- AKOS006292915
- AS-30268
- SY043379
- 3-(tertbutyldimethylsilanyloxy)propionaldehyde
- EN300-266302
- 3-((tert-butyldimethylsilyl)oxy)propanal
- 3-(tertbutyl-dimethyl-silanyloxy)-propionaldehyde
- 3-(tert-Butyldimethylsilyl)oxy-1-propanal
-
- MDL: MFCD04039464
- Inchi: 1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
- Chiave InChI: WGWCJTNWUFFGFH-UHFFFAOYSA-N
- Sorrisi: O=CCCO[Si](C(C)(C)C)(C)C
Proprietà calcolate
- Massa esatta: 188.12300
- Massa monoisotopica: 188.123
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 5
- Complessità: 147
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: niente
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 0.892 g/mL at 25 °C
- Punto di fusione: No data available
- Punto di ebollizione: 195.0±23.0 °C at 760 mmHg
- Punto di infiammabilità: 84℃
- Indice di rifrazione: n20/D1.431
- PSA: 26.30000
- LogP: 2.59720
- Pressione di vapore: No data available
3-(tert-Butyldimethylsilyl)oxy-1-propanal Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315 (100%) H319 (100%) H335 (100%)
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio
3-(tert-Butyldimethylsilyl)oxy-1-propanal Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| abcr | AB459580-1 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 1g |
€118.50 | 2023-04-22 | ||
| abcr | AB459580-5 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 5g |
€254.50 | 2023-04-22 | ||
| abcr | AB459580-25 g |
3-(tert-Butyldimethylsilyloxy)propanal; . |
89922-82-7 | 25g |
€883.50 | 2023-04-22 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-200mg |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 200mg |
¥168.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833953-1g |
3-t-Butyldimethylsilanyloxy Propionaldehyde |
89922-82-7 | 95% | 1g |
¥638.00 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-1g |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 1g |
¥518.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-5g |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 5g |
¥2128.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T52160-200mg |
3-tert-Butyldimethylsilyloxypropanal |
89922-82-7 | 95% | 200mg |
¥138.0 | 2023-09-06 | |
| TRC | B691565-1g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 1g |
$ 127.00 | 2023-09-08 | ||
| TRC | B691565-2g |
3-[(tert-Butyldimethylsilyl)oxy]-1-propanal |
89922-82-7 | 2g |
$ 236.00 | 2023-04-18 |
3-(tert-Butyldimethylsilyl)oxy-1-propanal Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -60 °C; 5 min, -60 °C
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
1.2 Reagents: Triethylamine ; -60 °C; -60 °C → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 1.5 h, -78 °C
Riferimento
- Studies on the total synthesis of amphidinolide O (II): A stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2005, 26(10), 1497-1498
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Dichloromethane ; 50 min, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.4 Solvents: Water
Riferimento
- γ-Allyl Phosphinoyl Phenyl Sulfone (GAPPS): A Conjunctive Reagent for the Synthesis of EE, EZ, and ET 1,3-Dienes, Journal of the American Chemical Society, 2003, 125(47), 14262-14263
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C
Riferimento
- Studies on the total synthesis of amphidinolide O (III): a stereoselective synthesis of C1-C11 fragment, Bulletin of the Korean Chemical Society, 2008, 29(2), 297-298
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ; rt → -78 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
1.2 Reagents: Dimethyl sulfoxide ; 40 min, -78 °C; 10 min, -78 °C
1.3 Solvents: Dichloromethane ; 2.5 h, -78 °C
1.4 Reagents: Triethylamine ; 40 min, -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.5 Solvents: Water ; overnight, 0 °C
Riferimento
- De novo formal synthesis of (-)-virginiamycin M2 via the asymmetric hydration of dienoates, Organic Letters, 2007, 9(16), 3105-3108
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
1.2 Solvents: Dichloromethane ; -78 °C
1.3 Reagents: Triethylamine ; -78 °C; 2 h, -78 °C → rt
1.4 Solvents: Water ; rt
Riferimento
- First synthesis of an ABCE ring substructure of daphnicyclidin A, Organic & Biomolecular Chemistry, 2022, 20(33), 6547-6549
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Riferimento
- Platinum-catalyzed cyclizations via carbene intermediates: syntheses of complementary positional isomers of isoxazoles, Chemical Science, 2013, 4(3), 1053-1058
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Water ; 23 °C
Riferimento
- Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans, Organic Letters, 2011, 13(21), 5924-5927
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; -78 °C; -78 °C → rt
Riferimento
- Lactol-Directed Osmylation. Stereodivergent Synthesis of Four C-19,20 Apoptolidin Diols from a Single Allylic Hemiacetal, Organic Letters, 2007, 9(13), 2445-2448
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -70 °C; 30 min, -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
1.2 Solvents: Dichloromethane ; 1 h, -70 °C
1.3 Reagents: Triethylamine ; 10 min, -70 °C
1.4 Solvents: Water ; -70 °C
Riferimento
- Enantioselective synthesis of the dioxabicyclo[3.2.1]octane core of the zaragozic acids via intramolecular Wacker-type cyclization reactions, Organic & Biomolecular Chemistry, 2004, 2(15), 2220-2228
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane
1.2 Reagents: Triethylamine
1.2 Reagents: Triethylamine
Riferimento
- Synthesis of (-)-Deoxypukalide, the Enantiomer of a Degradation Product of the Furanocembranolide Pukalide, Journal of Organic Chemistry, 2001, 66(24), 8037-8041
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Imidazole Solvents: Dimethylformamide
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
1.2 Reagents: Ozone Solvents: Methanol , Dichloromethane
Riferimento
- A convergent general synthetic protocol for construction of spirocyclic ketal ionophores: an application to the total synthesis of (-)-A-23187 (calcimycin), Journal of the American Chemical Society, 1987, 109(24), 7553-5
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 4-Methylmorpholine , 2,2′-Bipyridine , Tempo , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Acetonitrile ; 3 h, rt
Riferimento
- Total Synthesis of Belizentrin Methyl Ester: Report on a Likely Conquest, Angewandte Chemie, 2018, 57(33), 10712-10717
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 10 min, -78 °C; -78 °C → rt; 30 min, rt
1.4 Reagents: Water
Riferimento
- From Indoles to Carbazoles: Tandem Cp*Rh(III)-Catalyzed C-H Activation/Bronsted Acid-Catalyzed Cyclization Reactions, ACS Catalysis, 2015, 5(11), 6453-6457
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; 30 min, -78 °C; -78 °C → rt; 60 min, rt
Riferimento
- Decarboxylative aldol reactions of allyl β-keto esters via heterobimetallic catalysis, Journal of the American Chemical Society, 2004, 126(37), 11440-11441
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide , Dichloromethane ; rt → 0 °C
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Riferimento
- Modular Fragment Synthesis and Bioinformatic Analysis Propose a Revised Vancoresmycin Stereoconfiguration, Organic Letters, 2021, 23(4), 1175-1180
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Iodosylbenzene , Tempo Catalysts: Ytterbium triflate Solvents: Dichloromethane ; 2 h, 0 °C
Riferimento
- Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines, Journal of Organic Chemistry, 2017, 82(24), 13121-13140
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Dichloromethane ; 30 min, -78 °C
1.3 Reagents: Triethylamine ; -78 °C; -78 °C → 0 °C; 1 h, 0 °C
Riferimento
- Total Synthesis of (-)-Marinisporolide C, Journal of Organic Chemistry, 2017, 82(6), 3019-3045
3-(tert-Butyldimethylsilyl)oxy-1-propanal Raw materials
3-(tert-Butyldimethylsilyl)oxy-1-propanal Preparation Products
3-(tert-Butyldimethylsilyl)oxy-1-propanal Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
89922-82-7 (3-(tert-Butyldimethylsilyl)oxy-1-propanal) Prodotti correlati
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